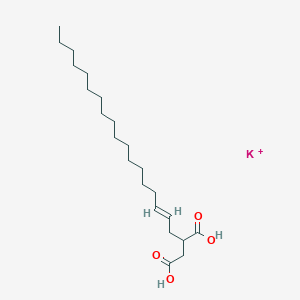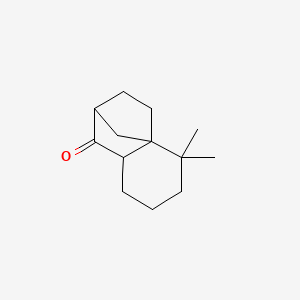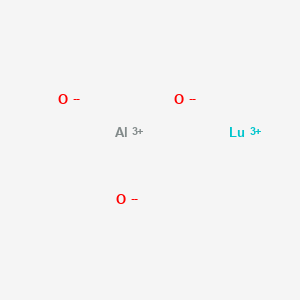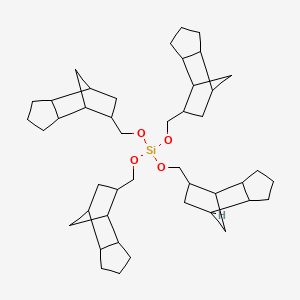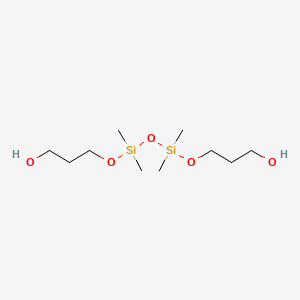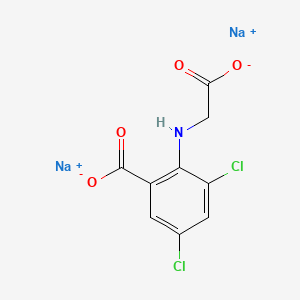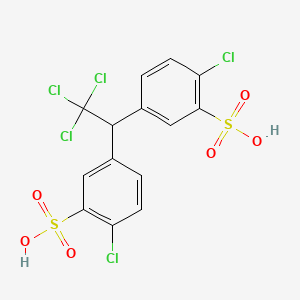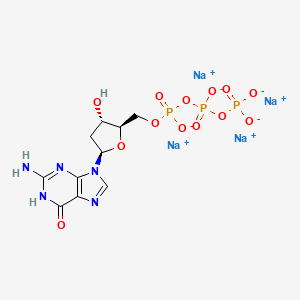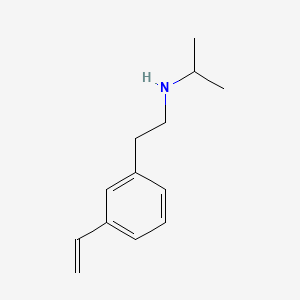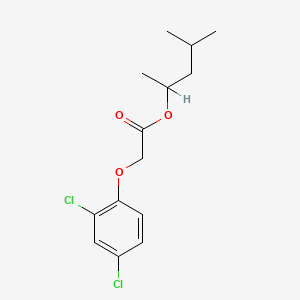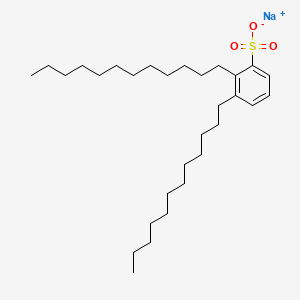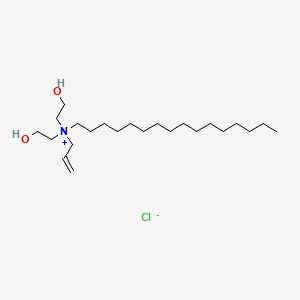![molecular formula C24H25NO3 B12668272 Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate CAS No. 93982-97-9](/img/structure/B12668272.png)
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is a chemical compound with the molecular formula C24H25NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its complex structure, which includes phenyl, methyl, and carbamate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate typically involves the reaction of phenyl methyl carbamate with 3-(2-methylphenoxy)-3-phenylpropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carboxylic acid, while reduction may produce phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-amine .
科学研究应用
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in various biological effects, such as anti-inflammatory and anti-tumor activities .
相似化合物的比较
Similar Compounds
- Phenyl methyl[3-(2-chlorophenoxy)-3-phenylpropyl]-carbamate
- Phenyl methyl[3-(2-methoxyphenoxy)-3-phenylpropyl]-carbamate
- Phenyl methyl[3-(2-fluorophenoxy)-3-phenylpropyl]-carbamate
Uniqueness
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced thermal stability and specific biological activities, making it valuable in various applications .
属性
CAS 编号 |
93982-97-9 |
|---|---|
分子式 |
C24H25NO3 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
phenyl N-methyl-N-[3-(2-methylphenoxy)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C24H25NO3/c1-19-11-9-10-16-22(19)28-23(20-12-5-3-6-13-20)17-18-25(2)24(26)27-21-14-7-4-8-15-21/h3-16,23H,17-18H2,1-2H3 |
InChI 键 |
XQRWVVSMZKGEBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OC(CCN(C)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


